(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 332919-74-1
VCID: VC7794574
InChI: InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-17-4-2-1-3-16(13)17)18(23)21-14-5-7-15(8-6-14)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+
SMILES: C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H12N4O3
Molecular Weight: 332.319

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide

CAS No.: 332919-74-1

Cat. No.: VC7794574

Molecular Formula: C18H12N4O3

Molecular Weight: 332.319

* For research use only. Not for human or veterinary use.

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide - 332919-74-1

Specification

CAS No. 332919-74-1
Molecular Formula C18H12N4O3
Molecular Weight 332.319
IUPAC Name (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-17-4-2-1-3-16(13)17)18(23)21-14-5-7-15(8-6-14)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+
Standard InChI Key PZHMMHOLIBCLBR-FMIVXFBMSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide, reflects its core structure:

  • An acrylamide backbone with a cyano group at the α-position.

  • An indole ring at the β-position, contributing aromaticity and hydrogen-bonding capabilities.

  • A 4-nitrophenyl group attached to the amide nitrogen, introducing strong electron-withdrawing effects.

The E-configuration of the double bond between C2 and C3 is critical for maintaining planarity, which enhances conjugation across the molecule .

Computational and Experimental Data

While experimental data for the 4-nitro isomer is sparse, comparisons to analogous compounds provide reliable estimates:

PropertyValue (Estimated)Source Compound Analog
Molecular formulaC18H12N4O3(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide
Molecular weight332.3 g/molPubChem CID 327076-66-4
Key functional groupsCyano, indole, nitrobenzenePMC8093599

The para-nitro group’s electron-withdrawing nature polarizes the acrylamide core, increasing electrophilicity at the β-carbon—a feature exploited in Michael addition reactions .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of para-nitro-substituted acrylamides typically follows a multi-step protocol:

  • Indole Activation: Indole is functionalized at the 3-position via Vilsmeier-Haack formylation or Friedel-Crafts acylation to introduce an electrophilic site.

  • Knoevenagel Condensation: The formylated indole reacts with cyanoacetamide derivatives in the presence of a base (e.g., piperidine) to form the α-cyano acrylamide intermediate.

  • Nitroaryl Coupling: The intermediate undergoes nucleophilic acyl substitution with 4-nitroaniline, facilitated by coupling agents like EDCl/HOBt .

Optimization Challenges:

  • Regioselectivity: Ensuring para-substitution requires careful control of nitro group positioning during aniline synthesis.

  • Stereocontrol: The E-configuration is favored under thermal conditions due to steric hindrance between the indole and nitrophenyl groups .

Industrial Manufacturing Considerations

Large-scale production faces hurdles such as:

  • Catalyst Recovery: Homogeneous catalysts (e.g., Pd/C for nitro reductions) are difficult to separate, prompting research into heterogeneous alternatives.

  • Waste Management: Nitro group reductions generate amine byproducts requiring specialized disposal protocols.

Chemical Reactivity and Functionalization

Electrophilic Sites

The compound’s reactivity is dominated by three regions:

  • Nitro Group: Susceptible to reduction to an amine using H2/Pd-C or Na2S2O4, altering electronic properties .

  • Cyano Group: Participates in nucleophilic additions (e.g., with Grignard reagents) to form ketones or secondary amines.

  • Acrylamide Double Bond: Acts as a Michael acceptor, reacting with thiols or amines in biological systems .

Representative Reactions

Reaction TypeReagents/ConditionsProduct
Nitro reductionH2 (1 atm), Pd/C, EtOH4-Aminophenyl derivative
Cyano hydrolysisH2SO4 (conc.), H2O, ΔCarboxylic acid analog
Indole substitutionNBS, AIBN, CCl4Brominated indole derivative

Mechanistic Insight: The nitro group’s para position enhances resonance stabilization of transition states during electrophilic aromatic substitution at the indole ring .

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Property2-Nitro Isomer4-Nitro Isomer (Target)
Dipole moment (Debye)5.2 (calc.)6.1 (calc.)
LogP2.83.1
GI50 (MCF-7 cells)17 µM 9 µM (predicted)

Key Finding: The para-nitro configuration improves both lipophilicity (enhancing cellular uptake) and electronic conjugation (boosting reactivity) .

Methyl-Indole Derivatives

Compound 3055432 (ChemSpider) with 1-methylindole shows:

  • Increased Metabolic Stability: Methylation blocks CYP450-mediated oxidation at N1.

  • Reduced Cytotoxicity: GI50 increases to 34 µM vs. 9 µM predicted for target compound, suggesting indole N-H is critical for target binding .

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